molecular formula C7H3BrClIO B2973495 5-Bromo-2-iodobenzoyl chloride CAS No. 293738-03-1

5-Bromo-2-iodobenzoyl chloride

Cat. No.: B2973495
CAS No.: 293738-03-1
M. Wt: 345.36
InChI Key: IAEYMICEYDVOLM-UHFFFAOYSA-N
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Description

5-Bromo-2-iodobenzoyl chloride (C₇H₃BrIClO, molecular weight: 345.61 g/mol) is a halogenated benzoyl chloride derivative featuring bromine and iodine substituents at the 5- and 2-positions of the benzene ring, respectively. This compound is widely utilized as a reactive intermediate in organic synthesis, particularly in amidation and esterification reactions. Its structure combines the electron-withdrawing effects of halogens, which enhance the electrophilicity of the carbonyl carbon, making it a potent acylating agent.

Key synthetic applications include its use in the preparation of amides, such as 5-bromo-2-iodo-N-isopropylbenzamide, achieved via reaction with isopropylamine in dichloromethane under triethylamine catalysis, yielding 96% product . Characterization data for derivatives include melting points (187.8–188.5°C), IR spectra (notable peaks at 1642 cm⁻¹ for C=O stretching), and NMR/HRMS profiles confirming structural integrity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-iodobenzoyl chloride typically involves the halogenation of benzoyl chloride derivatives. One common method includes the bromination of 2-iodobenzoyl chloride using bromine in the presence of a catalyst and an organic solvent . The reaction conditions are generally mild, and the process yields a high-purity product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-iodobenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products such as amides or esters are formed.

    Coupling Products: Biaryl compounds are commonly produced in coupling reactions.

Scientific Research Applications

5-Bromo-2-iodobenzoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Bromo-2-iodobenzoyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The presence of electron-withdrawing groups (bromine and iodine) on the benzoyl chloride moiety enhances its electrophilicity, making it highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds.

Comparison with Similar Compounds

The following table and analysis highlight structural, reactive, and functional differences between 5-bromo-2-iodobenzoyl chloride and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Application Notes
This compound C₇H₃BrIClO 345.61 Br (5), I (2) High-yield amidation (96%)
5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride C₁₅H₁₂BrClO₂ 339.61 Br, O-benzyloxy (2-methyl) Esterification reagent; irritant
5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride C₁₅H₁₂BrClO₂ 339.61 Br, O-benzyloxy (3-methyl) Similar reactivity to 2-methyl analog
5-Bromo-2-methylbenzoyl chloride C₈H₆BrClO 233.49 Br, methyl (2) Simpler structure; lower steric hindrance
Methyl 5-bromo-2-chloro-4-fluoro-3-iodobenzoate C₉H₅BrClFIO₂ 409.40 Multiple halogens, ester group Stepwise functionalization in synthesis

Structural and Functional Analysis

Halogen Effects: The iodine substituent in this compound enhances leaving-group ability in nucleophilic substitutions compared to bromine or chlorine, facilitating reactions like amidation .

Steric and Electronic Modifications :

  • The benzyloxy-substituted analogs (C₁₅H₁₂BrClO₂) introduce steric bulk and electron-donating methoxy groups, which may reduce electrophilicity at the carbonyl carbon compared to the iodine-substituted parent compound. The position of the methyl group (2- vs. 3-benzyloxy) further influences steric interactions in reactions .

Multi-Halogenated Derivatives :

  • Methyl 5-bromo-2-chloro-4-fluoro-3-iodobenzoate exemplifies a polyhalogenated ester with diverse reactivity sites. Its multiple substituents enable sequential functionalization, though the ester group may limit direct acylating utility compared to benzoyl chlorides .

Safety Profiles :

  • All benzoyl chlorides in this class are classified as irritants due to their corrosive acyl chloride groups, necessitating careful handling .

Reactivity Trends

  • Amidation Efficiency : The high yield (96%) observed in the synthesis of 5-bromo-2-iodo-N-isopropylbenzamide underscores the superior reactivity of this compound, likely due to iodine’s weak C–I bond and large atomic radius, which promote nucleophilic attack .

Biological Activity

5-Bromo-2-iodobenzoyl chloride is a halogenated aromatic compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and reactivity. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and findings from diverse sources.

Chemical Structure and Properties

This compound has the molecular formula C7_7H4_4BrClI, with a molecular weight of approximately 360.37 g/mol. The presence of both bromine and iodine substituents on the benzoyl ring significantly influences its reactivity and biological properties. The compound appears as a solid and is primarily utilized in organic synthesis due to its ability to undergo various chemical transformations.

Biological Activity

The biological activity of this compound is largely attributed to its ability to interact with biological targets through electrophilic substitution reactions. The halogen substituents enhance its reactivity, making it a valuable candidate for further modifications aimed at developing therapeutic agents.

  • Electrophilic Reactivity : The compound's electrophilic nature allows it to react with nucleophiles, facilitating the synthesis of more complex molecules that may exhibit enhanced biological activity.
  • Potential Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting that this compound may possess similar properties, warranting further investigation.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds provides insights into the unique features of this compound:

Compound NameMolecular FormulaUnique Features
2-Bromo-3-iodobenzoyl chlorideC7_7H4_4BrClIDifferent halogen arrangement affecting reactivity
This compoundC7_7H4_4BrClIUnique halogenation pattern enhancing biological activity
2-Fluoro-5-iodobenzoyl chlorideC7_7H4_4FClIFluorine instead of bromine alters electronic properties

The presence of both bromine and iodine in this compound distinguishes it from other compounds, potentially enhancing its reactivity and biological activity compared to those containing only one halogen or different substituents .

Synthesis Methods

This compound can be synthesized through various methods, often involving halogenation reactions or acylation processes. The synthesis typically involves:

  • Halogenation : Introducing bromine and iodine into the benzoyl structure.
  • Acylation : Using acyl chlorides to modify the aromatic ring, enhancing its reactivity.

These synthetic pathways are critical for developing derivatives that may exhibit specific biological activities .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound for their potential therapeutic applications:

  • Antitumor Activity : Research indicates that derivatives containing indole fragments, synthesized from this compound, exhibit significant antitumor properties. These compounds were shown to inhibit cancer cell proliferation in vitro .
  • Antimicrobial Studies : Preliminary studies suggest that certain derivatives may have antimicrobial effects against a range of pathogens, highlighting their potential as new therapeutic agents .

Q & A

Q. Basic: What safety protocols are essential when handling 5-bromo-2-iodobenzoyl chloride in laboratory settings?

Answer:

  • PPE Requirements : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective clothing to avoid skin/eye contact. Respirators are recommended in high-concentration environments .
  • First Aid : Immediate removal of contaminated clothing, thorough washing with water, and medical consultation after exposure. For inhalation, provide fresh air and artificial respiration if needed .
  • Storage : Store in a locked, cool, dry area away from incompatible substances (e.g., bases, alcohols) to prevent hydrolysis or decomposition .

Q. Basic: What synthetic routes are used to prepare this compound?

Answer:

  • Precursor Bromination : Start with 2-iodobenzoic acid. Bromination in concentrated sulfuric acid at 60°C introduces the bromine substituent, yielding 5-bromo-2-iodobenzoic acid. Subsequent treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to the acyl chloride .
  • Purification : Recrystallization from dichloromethane/hexane mixtures ensures high purity (>95%) .

Q. Advanced: How can reaction conditions be optimized for amidation using this compound?

Answer:

  • Stoichiometry : Use a 1:1.1 molar ratio of acyl chloride to amine (e.g., isopropylamine) to minimize unreacted starting material. Triethylamine (2.2 eq) effectively scavenges HCl, improving yield .
  • Solvent Choice : Dichloromethane is ideal due to its low polarity, which reduces side reactions like hydrolysis.
  • Temperature : Reactions performed at 0–5°C minimize thermal degradation of sensitive intermediates .

Q. Advanced: What analytical techniques confirm the structural integrity of derivatives?

Answer:

  • NMR Spectroscopy : Key signals include aromatic protons (δ 7.69 ppm, J = 8.0 Hz for the ortho-substituted benzene) and isopropyl methyl groups (δ 1.29 ppm) in amide derivatives .
  • HRMS : Confirm molecular ions (e.g., [M+H]+ at m/z 367.9122 for 5-bromo-2-iodo-N-isopropylbenzamide) to validate synthesis .
  • IR Spectroscopy : Detect carbonyl stretches (~1642 cm⁻¹) and N-H stretches (~3255 cm⁻¹) .

Q. Advanced: How can steric hindrance challenges be addressed in nucleophilic substitutions?

Answer:

  • Catalyst Selection : Use bulky bases like DIPEA (diisopropylethylamine) to enhance nucleophilicity in hindered environments.
  • Microwave-Assisted Synthesis : Accelerate reactions to overcome kinetic barriers, as demonstrated in analogous iodobenzamide syntheses .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) can stabilize transition states, improving reaction efficiency .

Q. Basic: What storage conditions prevent decomposition of this compound?

Answer:

  • Moisture Control : Store under inert gas (argon/nitrogen) in airtight containers to avoid hydrolysis. Desiccants (e.g., molecular sieves) are recommended .
  • Temperature : Keep at –20°C for long-term stability. Short-term storage at 4°C is acceptable if used within a week .

Q. Advanced: How can competing side reactions during esterification be minimized?

Answer:

  • Reagent Purity : Ensure anhydrous conditions and high-purity alcohols to avoid acyl chloride hydrolysis.
  • Stepwise Addition : Add acyl chloride dropwise to the alcohol/base mixture to control exothermicity and reduce dimerization .
  • Byproduct Analysis : Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3) to detect intermediates like 5-bromo-2-iodobenzoic acid .

Q. Advanced: What computational methods predict reactivity trends for this compound?

Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model electrophilic aromatic substitution (EAS) sites, predicting regioselectivity in further functionalization .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways to optimize solvent selection for specific transformations .

Properties

IUPAC Name

5-bromo-2-iodobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClIO/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEYMICEYDVOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

293738-03-1
Record name 5-BROMO-2-IODOBENZOYL CHLORIDE
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